molecular formula C25H22O3 B11163258 6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one

6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11163258
M. Wt: 370.4 g/mol
InChI Key: YSEMSIKPVGFUIU-UHFFFAOYSA-N
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Description

6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-4-phenyl-2H-chromen-2-one with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromenones with various functional groups.

Scientific Research Applications

6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-7-methoxy-4-phenylchromen-2-one
  • 6-ethyl-7-hydroxy-4-phenylchromen-2-one
  • 6-ethyl-7-methoxy-2-methyl-3-phenylchromen-4-one

Uniqueness

6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenyl-2H-chromen-2-one is unique due to the presence of the 3-methylphenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity compared to similar compounds .

Properties

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-ethyl-7-[(3-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C25H22O3/c1-3-19-13-22-21(20-10-5-4-6-11-20)14-25(26)28-24(22)15-23(19)27-16-18-9-7-8-17(2)12-18/h4-15H,3,16H2,1-2H3

InChI Key

YSEMSIKPVGFUIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=CC(=C3)C)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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